molecular formula C9H15FN3O13P3 B14858095 5-fluoro-dCTP

5-fluoro-dCTP

Cat. No.: B14858095
M. Wt: 485.15 g/mol
InChI Key: YXBCZHAEVSTXFP-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2′-deoxycytidine 5′-triphosphate (5-fluoro-dCTP, CAS 79671-09-3) is a fluorinated pyrimidine deoxyribonucleotide triphosphate (dNTP) analog. Structurally, it incorporates a fluorine atom at the 5-position of the cytosine base (Fig. 1), a modification that enhances its utility in molecular biology and synthetic genetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2′-deoxycytidine 5′-triphosphate typically involves the fluorination of 2′-deoxycytidine followed by phosphorylation to form the triphosphate. The fluorination step can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under controlled conditions . The phosphorylated intermediate is then converted to the triphosphate form using phosphorylation reagents like phosphorus oxychloride (POCl3) or other suitable phosphorylating agents .

Industrial Production Methods

Industrial production of 5-fluoro-2′-deoxycytidine 5′-triphosphate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes multiple purification steps, such as chromatography, to isolate the desired product from reaction by-products and impurities . The final product is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Comparison with Other Modified dCTP Derivatives

In a systematic evaluation of dCTP analogs, three modified dCTP derivatives were tested for toxicity and mutagenicity in E. coli. Results showed:

Compound Toxicity Mutagenicity Primary Use
5-Fluoro-dCTP Low None DNA synthesis, PEX reactions
Other dCTP derivatives High None Not specified (limited utility)

Key Findings :

  • All dCTP derivatives exhibited strong toxicity in vivo, except this compound, which showed the lowest toxicity .
  • None of the dCTP derivatives displayed mutagenic effects, but this compound emerged as the optimal candidate for replacing natural dCTP in DNA synthesis due to its favorable safety profile .

Comparison with Modified dGTP Analogs

The study also evaluated dGTP derivatives, highlighting cross-category differences:

Compound Toxicity Mutagenicity Utility
7-Deaza-dGTP High 15–20× higher than control DNA synthesis with mutagenic risk
7-Fluoro-7-deaza-dGTP Moderate Comparable to spontaneous rate DNA synthesis with lower risk

Key Findings :

  • 7-Deaza-dGTP demonstrated significant mutagenicity, limiting its utility in precision applications.
  • 7-Fluoro-7-deaza-dGTP showed reduced mutagenicity, making it a viable partner for this compound in synthetic DNA systems .

Comparison with Fluorinated Cytidine Derivatives

5-Fluorocytidine (CAS 2341-22-2), a related fluorinated cytidine analog, differs mechanistically:

Compound Function Application
This compound Substrate for DNA polymerases DNA synthesis, sequence engineering
5-Fluorocytidine Inhibits 45S rRNA precursor maturation Antiviral/antimetabolite therapies

Key Findings :

  • 5-Fluorocytidine targets RNA metabolism, unlike this compound, which is DNA-specific .

Properties

Molecular Formula

C9H15FN3O13P3

Molecular Weight

485.15 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H15FN3O13P3/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,14H,1,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t5-,6+,7+/m0/s1

InChI Key

YXBCZHAEVSTXFP-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.